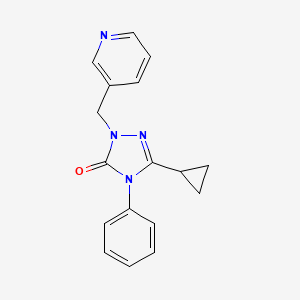

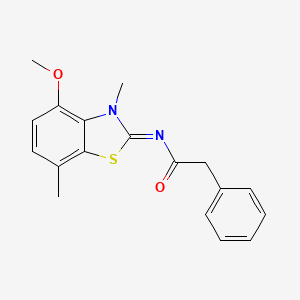

![molecular formula C21H21ClF3NO4S B2826839 (4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone CAS No. 866019-53-6](/img/structure/B2826839.png)

(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone is a useful research compound. Its molecular formula is C21H21ClF3NO4S and its molecular weight is 475.91. The purity is usually 95%.

BenchChem offers high-quality (4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis and Biofuel Production

A novel biochar-based hydrophobic benzenesulfonic acid catalyst has been developed for biofuel production. This catalyst, prepared via sulfonation of biochar with chlorobenzenesulfonic acid, exhibits high catalytic activity and selectivity in the esterification of fatty acids and the alkylation of phenols and furans for biofuel synthesis. Its hydrophobic nature and high sulfonic acid concentration significantly enhance its performance compared to traditional catalysts, highlighting its potential for biofuel production and other acid-catalyzed transformations (Huang Li et al., 2019).

Organic Synthesis and Biological Activities

Research on aryl methanone derivatives, including structures similar to the compound , has shown their potential in producing molecules with favorable herbicidal and insecticidal activities. These compounds, synthesized via multi-step reactions, highlight the chemical versatility and applicability of such structures in developing new bioactive compounds (Baolei Wang et al., 2015).

Material Science: Proton Exchange Membranes

In the field of material science, particularly for fuel cell applications, sulfonated poly(arylene ether sulfone) copolymers with hydrophobic properties have been synthesized. These materials show promise as proton exchange membranes due to their high proton conductivity, stability, and water uptake properties. The incorporation of sulfonic acid groups enhances their applicability in fuel cells, demonstrating the role of such chemical structures in advancing materials for energy applications (D. Kim et al., 2008).

Crystallography and Material Characterization

The crystal structure of an adduct containing 4-chlorophenyl and 4-hydroxypiperidin-1-yl methanone components has been analyzed, providing insights into the molecular geometry and interactions of such compounds. This research aids in understanding the physical and chemical properties of materials based on these structural motifs, with potential applications in designing new materials and drugs (B. Revathi et al., 2015).

Eigenschaften

IUPAC Name |

[4-[(2-chlorophenyl)methylsulfonylmethyl]-4-hydroxypiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClF3NO4S/c22-18-7-2-1-4-16(18)13-31(29,30)14-20(28)8-10-26(11-9-20)19(27)15-5-3-6-17(12-15)21(23,24)25/h1-7,12,28H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLGJVHUDCSFQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CS(=O)(=O)CC2=CC=CC=C2Cl)O)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B2826757.png)

![2-[3-(Hydroxymethyl)phenoxy]ethanol](/img/structure/B2826760.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2826763.png)

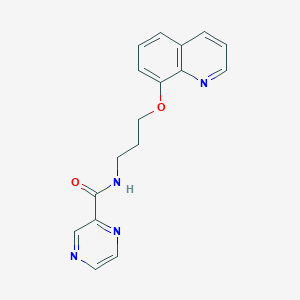

![2-Methyl-4-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2826764.png)

![3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2826765.png)

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine](/img/no-structure.png)